molecular formula C25H18FN3O2S B11406334 {2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone

{2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone

Cat. No.: B11406334
M. Wt: 443.5 g/mol
InChI Key: MSBRPZUIXABQHY-UHFFFAOYSA-N
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Description

{2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone is a complex organic compound that features a unique combination of indolizine, thiazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Catalysts: AlCl3, palladium on carbon (Pd/C)

    Solvents: DCM, ethanol, methanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

{2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-methoxyphenyl)-1-propanol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

What sets {2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the indolizine and thiazole rings, along with the fluorophenyl group, enhances its stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C25H18FN3O2S

Molecular Weight

443.5 g/mol

IUPAC Name

[2-amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C25H18FN3O2S/c1-31-18-6-4-5-16(13-18)19-14-32-25(28-19)21-20-7-2-3-12-29(20)23(22(21)27)24(30)15-8-10-17(26)11-9-15/h2-14H,27H2,1H3

InChI Key

MSBRPZUIXABQHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C3=C4C=CC=CN4C(=C3N)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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